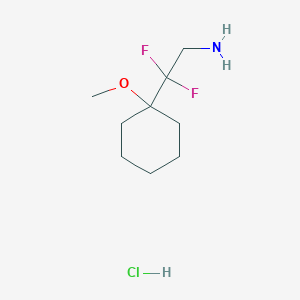

2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2193059-46-8 . It has a molecular weight of 229.7 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17F2NO.ClH/c1-13-8(9(10,11)7-12)5-3-2-4-6-8;/h2-7,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder . It is typically stored at room temperature .Applications De Recherche Scientifique

Catalyst-Free Domino Reaction in Synthesis

A catalyst-free domino reaction involving 2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride was utilized to synthesize furan-2(5H)-one derivatives. This process showed mortality effects against Myzus persicae, highlighting its potential in bioactive molecule synthesis (Yu Zhao et al., 2020).

Role in Fluorination Reactions

The compound played a role in fluorination reactions with substituted (difluoroiodo)arenes, leading to the synthesis of various difluoroethane derivatives. This indicates its utility in complex organic synthesis processes (A. Gregorčič & M. Zupan, 1977).

Solvent Interaction Studies

The compound's interaction with solvents was studied, providing insights into the solvent effects on fluorine-19 nuclear magnetic resonance chemical shifts and fluorine-proton coupling constants. This research can help understand the compound's behavior in different solvent environments (K. Koehler et al., 1978).

Synthesis of Perfluorochemicals

This compound was used in the electrochemical fluorination process to synthesize perfluorinated compounds, indicating its role in developing materials with specific properties like blood substitutes (T. Ono et al., 1985).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that difluorinated compounds often interact with their targets by forming strong hydrogen bonds, which can lead to significant changes in the target’s function .

Biochemical Pathways

Difluorinated compounds are often involved in various biochemical reactions due to their unique chemical properties .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .

Result of Action

It is known that difluorinated compounds can have significant biological effects, often due to their strong interactions with biological targets .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of this compound .

Propriétés

IUPAC Name |

2,2-difluoro-2-(1-methoxycyclohexyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2NO.ClH/c1-13-8(9(10,11)7-12)5-3-2-4-6-8;/h2-7,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTBJUXRQZCVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)C(CN)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2410264.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)